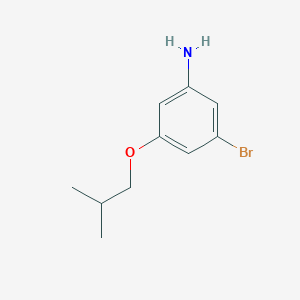

3-Bromo-5-(2-methylpropoxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSYHSNCLTZAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 2 Methylpropoxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 3-bromo-5-(2-methylpropoxy)aniline, the reaction's course is primarily dictated by the powerful activating and directing effects of the amino group.

The regioselectivity of EAS reactions on this compound is controlled by the synergistic and antagonistic directing effects of the substituents. The amino group at C1 strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The 2-methylpropoxy group at C5 directs to its ortho (C4, C6) and para (C2) positions. The bromo group at C3 directs to its ortho (C2, C4) and para (C6) positions.

The positions on the aromatic ring are influenced as follows:

C2: Ortho to the amino group, meta to the 2-methylpropoxy group, and ortho to the bromo group. This position is strongly activated by the amino group.

C4: Para to the amino group, ortho to the 2-methylpropoxy group, and ortho to the bromo group. This position is also strongly activated by both the amino and alkoxy groups, making it a highly probable site for substitution.

C6: Ortho to the amino group and ortho to the 2-methylpropoxy group. This position is highly activated by both electron-donating groups.

Considering these combined effects, the most nucleophilic positions on the ring are C4 and C6, followed by C2. The strong activation by the amino group often leads to polysubstitution, a common characteristic of EAS reactions on anilines. byjus.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. libretexts.org To achieve monosubstitution, the high reactivity of the aniline must be moderated, for example, by acylating the amino group. This converts the strongly activating -NH₂ group into the less activating -NHCOR group, which can be hydrolyzed back to the amine after the substitution reaction. wikipedia.org

The steric hindrance from the bulky 2-methylpropoxy group may influence the regioselectivity, potentially favoring substitution at the less hindered C4 and C6 positions over the C2 position, which is flanked by the bromo substituent.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Directing Effect of -NH₂ (at C1) | Directing Effect of -OCH₂CH(CH₃)₂ (at C5) | Directing Effect of -Br (at C3) | Overall Activation/Deactivation | Probable Site of Substitution |

| C2 | Ortho (Activating) | Meta | Ortho (Deactivating) | Activated | Possible |

| C4 | Para (Activating) | Ortho (Activating) | Ortho (Deactivating) | Strongly Activated | Highly Probable |

| C6 | Ortho (Activating) | Ortho (Activating) | Para (Deactivating) | Strongly Activated | Highly Probable |

The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway for this reaction type. The first step involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.

For substitution at the C4 (para to the amino group) position, the positive charge in one of the resonance structures of the arenium ion is located on the carbon atom bearing the amino group. This allows for direct delocalization of the nitrogen's lone pair, forming a fourth resonance structure and significantly stabilizing the intermediate. A similar stabilization occurs for substitution at the C2 and C6 (ortho) positions. This stabilization is why amino and alkoxy groups are strong ortho-, para-directors. nih.gov

In strongly acidic media, such as those used for nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄), the amino group can be protonated to form an anilinium ion (-NH₃⁺). The anilinium group is strongly deactivating and meta-directing due to its positive charge and powerful inductive electron withdrawal. libretexts.org This would drastically change the reactivity and direct incoming electrophiles to the meta position relative to the -NH₃⁺ group (i.e., position 5, which is already substituted, and position 3, which is also substituted). Therefore, direct nitration or sulfonation of this compound is likely to be complex, potentially leading to a mixture of products or no reaction at the desired positions. To avoid this, protection of the amino group as an amide is a common strategy.

Nucleophilic Aromatic Substitution Reactions of the Bromo Substituent

Nucleophilic aromatic substitution (SNA) involves the displacement of a leaving group, in this case, the bromide, by a nucleophile. The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring.

The most common mechanism for nucleophilic aromatic substitution is the SNAr (addition-elimination) pathway. This mechanism requires the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -COR) positioned ortho or para to the leaving group. byjus.compressbooks.pubchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. researchgate.netmasterorganicchemistry.com

In this compound, the substituents are electron-donating (-NH₂, -OCH₂CH(CH₃)₂), which enrich the aromatic ring with electron density. There are no strong electron-withdrawing groups to activate the ring towards nucleophilic attack. Therefore, SNAr reactions on this substrate are expected to be very slow or not occur at all under standard conditions. nih.gov For an SNAr reaction to proceed, the electronic character of the ring would need to be modified, for instance, by introducing a nitro group via electrophilic substitution.

Factors that influence SNAr reactions include:

Substrate: The presence of electron-donating groups deactivates the ring for SNAr.

Leaving Group: The reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the opposite of Sₙ1 and Sₙ2 reactions. This is because the rate-determining step is usually the nucleophilic attack, not the breaking of the carbon-halogen bond. masterorganicchemistry.com

Nucleophile: Strong nucleophiles are required.

Solvent: Polar aprotic solvents can enhance the rate of reaction. nih.gov

Given the unactivated nature of the ring in this compound, the classical SNAr mechanism is unlikely. An alternative pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. This mechanism, however, typically requires extremely strong bases, such as sodium amide (NaNH₂), and harsh reaction conditions. pressbooks.pubchemistrysteps.com The formation of the benzyne intermediate involves the deprotonation of a hydrogen atom ortho to the halogen. In this compound, there are hydrogens at the C2 and C4 positions, which are ortho to the bromine. Deprotonation at either of these positions could potentially lead to a benzyne intermediate. However, such forcing conditions might not be compatible with the other functional groups in the molecule.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromo substituent in this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and represent the most practical way to functionalize this molecule at the C3 position. Aryl bromides are frequently used in these reactions due to their good balance of reactivity and stability. illinois.edu

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. illinois.edunih.gov It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. The reaction is tolerant of a wide range of functional groups, including the amine and ether moieties present in the substrate. nih.govrsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes.

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This would allow for the synthesis of diamine derivatives from this compound. The unprotected amino group on the substrate could potentially interfere, but selective reactions are often possible with careful choice of catalyst and conditions. chemspider.com

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin reagent, catalyzed by palladium.

Table 2: Overview of Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Amine base | C(sp²)-C(sp) |

| Heck-Mizoroki | Alkene (H₂C=CHR) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp²)-C(sp²) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Phosphine (B1218219) ligand, Base (e.g., NaOtBu) | C(sp²)-N |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp²), C(sp²)-C(sp³) |

The choice of catalyst, ligands, base, and solvent is critical for the success of these reactions, and optimization is often required for specific substrates. The presence of the free amino group might necessitate the use of specific ligand systems that are not poisoned by coordination to the nitrogen atom. rsc.org

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysts are workhorses in organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and selectivity. wikipedia.org For a molecule like this compound, the aryl bromide serves as a prime handle for these powerful transformations.

The Suzuki-Miyaura reaction stands as a cornerstone of modern synthetic chemistry, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. nih.gov

In the context of this compound, the aryl bromide can readily participate in Suzuki-Miyaura couplings. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to furnish the desired biaryl product. The presence of the electron-donating amino and isobutoxy groups can influence the reactivity of the aryl bromide. While unprotected anilines can sometimes pose challenges in cross-coupling reactions, methods have been developed to effectively couple ortho-bromoanilines, suggesting that the meta-substituted nature of this compound would be amenable to these conditions. nih.gov A variety of boronic acids, including aryl, heteroaryl, vinyl, and alkyl boronic acids, can potentially be coupled, offering a versatile route to a wide range of derivatives.

Reaction Scheme:

this compound + R-B(OH)₂ → 3-R-5-(2-methylpropoxy)aniline

Catalyst: Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, or others

Solvent: Toluene, dioxane, DMF, or aqueous mixtures

The Heck reaction, another Nobel Prize-winning transformation, enables the arylation of alkenes. wikipedia.org This palladium-catalyzed process involves the reaction of an aryl halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

For this compound, the Heck reaction provides a powerful tool for introducing vinyl groups at the 3-position. The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene and regenerate the active catalyst. youtube.com The choice of phosphine ligands and reaction conditions can be crucial, especially when dealing with potentially coordinating groups like the aniline. While unprotected anilines can sometimes lead to side reactions, successful Heck couplings with bromoaniline derivatives have been reported, often through careful selection of the catalytic system or by using a protecting group strategy if necessary. researchgate.net

Reaction Scheme:

this compound + R-CH=CH₂ → 3-(R-CH=CH)-5-(2-methylpropoxy)aniline

Catalyst: Pd(OAc)₂, PdCl₂ with phosphine ligands (e.g., PPh₃, PCy₃)

Base: Triethylamine, K₂CO₃, NaOAc

Solvent: DMF, NMP, acetonitrile (B52724)

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org

The aryl bromide of this compound is a suitable substrate for Sonogashira coupling, allowing for the direct introduction of an alkyne moiety. This transformation is valuable for the synthesis of precursors to conjugated polymers, pharmaceuticals, and other functional materials. wikipedia.org The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Reductive elimination then yields the final product. wikipedia.org

Reaction Scheme:

this compound + H-C≡C-R → 3-(R-C≡C)-5-(2-methylpropoxy)aniline

Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂

Co-catalyst: CuI

Base/Solvent: Triethylamine, Diisopropylamine

Conditions: Typically mild, often at room temperature. wikipedia.org

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction couples aryl halides or triflates with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. wikipedia.org

The aryl bromide of this compound is an excellent substrate for Buchwald-Hartwig amination. This reaction would allow for the introduction of a second nitrogen-containing substituent onto the aromatic ring. The reaction mechanism is similar to that of C-C coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of phosphine ligand is critical for the success of the reaction and has been the subject of extensive research, leading to the development of highly active and sterically demanding ligands that can facilitate the coupling of even challenging substrates. libretexts.org

Reaction Scheme:

this compound + R¹R²NH → 3-(R¹R²N)-5-(2-methylpropoxy)aniline

Catalyst: Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand (e.g., BINAP, XPhos, RuPhos)

Base: NaOt-Bu, K₃PO₄, Cs₂CO₃

Solvent: Toluene, dioxane, THF

Other Catalytic Transformations Involving the Aryl Bromide

Beyond the well-established cross-coupling reactions, the aryl bromide of this compound can participate in a variety of other catalytic transformations. For instance, it can undergo cyanation reactions using palladium or nickel catalysts to introduce a nitrile group. Furthermore, it can be a substrate for carbonylation reactions, where carbon monoxide is inserted to form an ester, amide, or carboxylic acid derivative, often under palladium catalysis. diva-portal.org These transformations further expand the synthetic utility of this versatile building block.

Oxidation and Reduction Chemistry of the Amino and Bromo Groups

The amino and bromo groups on the aniline ring also offer opportunities for chemical modification through oxidation and reduction reactions. The aniline group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or even polymeric materials, depending on the oxidant and reaction conditions. Selective oxidation can be challenging but is a key transformation in the synthesis of many functional molecules.

Conversely, the bromo group can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C and H₂) or by using reducing agents like tin hydrides or zinc dust in the presence of an acid. This de-bromination can be a useful strategy in multi-step syntheses where the bromine atom has served its purpose as a directing group or a handle for cross-coupling and needs to be removed in a later step.

The amino group can also be modified through diazotization, where it is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can undergo a variety of subsequent reactions, including Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) or coupling reactions to form azo compounds.

Amine Oxidation Pathways and Product Diversification

The primary amine group of this compound is susceptible to oxidation, a common transformation for anilines that can lead to a diverse array of products depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the well-established behavior of substituted anilines.

Controlled oxidation can yield nitroso and nitro compounds. For instance, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to initially form the corresponding N-hydroxyaniline, which can be further oxidized to the nitroso derivative. More vigorous oxidation, for example with a stronger oxidizing agent like trifluoroperacetic acid, could lead to the formation of 3-bromo-1-(2-methylpropoxy)-5-nitrobenzene.

The presence of the electron-donating 2-methylpropoxy group and the electron-withdrawing bromine atom on the aromatic ring influences the electron density of the amine group, thereby modulating its susceptibility to oxidation. The +M (mesomeric) effect of the alkoxy group increases electron density on the ring, which can indirectly affect the oxidation potential of the amine. Conversely, the -I (inductive) effect of the bromine atom withdraws electron density.

Polymerization is another potential outcome of oxidation, particularly under conditions that favor the formation of radical cations. Oxidizing agents such as potassium permanganate (B83412) or ammonium (B1175870) persulfate can initiate the polymerization of anilines to form polyaniline-like structures. In the case of this compound, this would result in a polymer with a repeating unit containing the substituted benzene (B151609) ring, though the steric bulk of the isobutoxy group might hinder the polymerization process to some extent.

| Oxidizing Agent | Expected Major Product(s) | Reaction Conditions |

| m-CPBA | 3-Bromo-N-hydroxy-5-(2-methylpropoxy)aniline, 3-Bromo-1-nitroso-5-(2-methylpropoxy)benzene | Controlled, low temperature |

| Trifluoroperacetic Acid | 3-Bromo-1-(2-methylpropoxy)-5-nitrobenzene | Stronger oxidation |

| KMnO4 / (NH4)2S2O8 | Poly[this compound] | Polymerizing conditions |

Reductive Dehalogenation and Related Transformations

The carbon-bromine bond in this compound presents a site for reductive dehalogenation, a transformation that replaces the halogen atom with a hydrogen atom. This reaction is a valuable synthetic tool for removing halogen atoms that may have been used as protecting or directing groups.

Catalytic hydrogenation is a common and efficient method for reductive dehalogenation. organic-chemistry.org Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., ammonium formate), would be expected to cleanly reduce the C-Br bond to a C-H bond, yielding 3-(2-methylpropoxy)aniline. organic-chemistry.org This method is often chemoselective, leaving other functional groups like the amine and alkoxy groups intact. organic-chemistry.org

Other reducing agents can also be employed. For example, nickel-aluminum alloy (Ni-Al) in an alkaline aqueous solution has been shown to be effective for the dehalogenation of various halogenated anilines. researchgate.net This method offers a cost-effective and environmentally benign alternative to some catalytic systems. researchgate.net

It is noteworthy that the conditions for reductive dehalogenation can sometimes also affect other parts of the molecule. For instance, under more forcing conditions, the aniline group could potentially undergo further reactions, although typically the C-Br bond is more labile under these reductive conditions.

| Reducing System | Expected Product | Key Features |

| Pd/C, H2 or H-donor | 3-(2-Methylpropoxy)aniline | High efficiency and selectivity organic-chemistry.org |

| Ni-Al alloy, NaOH(aq) | 3-(2-Methylpropoxy)aniline | Cost-effective, aqueous conditions researchgate.net |

Structure-Reactivity Relationships and Comparative Studies with Related Aniline Scaffolds

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents. A comparative analysis with related aniline derivatives helps to elucidate these relationships.

Electronic Effects:

Aniline: The parent aniline molecule has a moderately activated aromatic ring due to the electron-donating nature of the amino group.

3-Bromoaniline: The introduction of a bromine atom at the meta position deactivates the ring towards electrophilic substitution due to its electron-withdrawing inductive effect (-I).

3-Methoxyaniline: The methoxy (B1213986) group is a strong activating group due to its +M effect, which overrides its -I effect. This makes the ring significantly more electron-rich than aniline.

Steric Effects:

The 2-methylpropoxy (isobutoxy) group is sterically more demanding than a methoxy or ethoxy group. This steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to the positions ortho to the alkoxy group (positions 4 and 6). For electrophilic aromatic substitution, this could lead to a preference for substitution at the less hindered position 2. The steric hindrance of bulky alkoxy groups can also affect the rate of reactions, such as hydrolysis, by impeding the approach of reactants to the reactive center. researchgate.net

In comparison to a less sterically hindered analogue like 3-bromo-5-methoxyaniline, this compound would be expected to exhibit slower reaction rates in transformations where the alkoxy group's size plays a significant role in the transition state.

| Compound | Key Substituents | Expected Relative Reactivity (Electrophilic Aromatic Substitution) | Controlling Factors |

| Aniline | -NH2 | Baseline | Activating, ortho, para-directing |

| 3-Bromoaniline | -NH2, m-Br | Lower than aniline | Deactivating (-I effect of Br) |

| 3-Methoxyaniline | -NH2, m-OCH3 | Higher than aniline | Strongly activating (+M effect of OCH3) |

| This compound | -NH2, m-Br, m-O-iBu | Intermediate | Balance of activating (+M of O-iBu) and deactivating (-I of Br) effects; steric hindrance from isobutoxy group |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 5 2 Methylpropoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 3-Bromo-5-(2-methylpropoxy)aniline. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment, number, and connectivity of protons. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The isobutoxy group will display a characteristic set of signals: a doublet for the two methylene (B1212753) (-CH₂-) protons, a multiplet for the single methine (-CH-) proton, and a doublet for the six equivalent methyl (-CH₃) protons. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.5-7.0 | m | - |

| Aromatic H | 6.5-7.0 | m | - |

| Aromatic H | 6.5-7.0 | m | - |

| -NH₂ | 3.5-4.5 | br s | - |

| -OCH₂- | 3.7-3.8 | d | ~6.5 |

| -CH(CH₃)₂ | 1.9-2.1 | m | ~6.7 |

| -CH(CH₃)₂ | 0.9-1.1 | d | ~6.7 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are anticipated. Six signals correspond to the aromatic carbons, including those bonded to the bromine, nitrogen, and oxygen atoms, as well as those bonded to hydrogen. The remaining four signals are attributed to the carbons of the 2-methylpropoxy group. The carbon attached to the bromine (C-Br) is expected to be significantly downfield, while the carbon attached to the oxygen (C-O) of the ether linkage will also be deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 148-150 |

| Aromatic C-O | 159-161 |

| Aromatic C-Br | 122-124 |

| Aromatic C-H | 100-115 |

| Aromatic C-H | 100-115 |

| Aromatic C-H | 100-115 |

| -OCH₂- | 74-76 |

| -CH(CH₃)₂ | 28-30 |

| -CH(CH₃)₂ | 19-21 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

To confirm the assignments made from one-dimensional NMR and to establish the complete bonding network, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would verify proton-proton couplings. Key correlations would be observed between the -OCH₂- protons and the -CH- proton of the isobutoxy group, and between the -CH- proton and the terminal methyl protons, confirming the isobutyl fragment's identity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming which aromatic proton is attached to which aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Crucially, it would show a correlation from the methylene protons (-OCH₂-) of the isobutoxy group to the C5 carbon of the aromatic ring, confirming the ether linkage position. It would also help to unambiguously assign the quaternary carbons by observing correlations from nearby protons. For example, the protons at C2 and C6 would show correlations to the C1 (C-NH₂) and C3 (C-Br) carbons.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound will exhibit several key absorption bands that confirm its structure. The primary amine group is identified by a pair of N-H stretching bands. The presence of the ether linkage and the carbon-bromine bond are also confirmed by their specific vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (symmetric & asymmetric) | Primary Amine (-NH₂) | 3300-3500 |

| C-H Stretch (aromatic) | Aromatic Ring | 3000-3100 |

| C-H Stretch (aliphatic) | Isobutoxy Group | 2850-2960 |

| C=C Stretch | Aromatic Ring | 1580-1620 |

| N-H Bend | Primary Amine (-NH₂) | 1550-1650 |

| C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | 1200-1275 |

| C-O-C Stretch (symmetric) | Aryl-Alkyl Ether | 1020-1075 |

| C-N Stretch | Aryl Amine | 1250-1360 |

| C-Br Stretch | Bromo-Aromatic | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of the molecule. The spectrum of an aniline (B41778) derivative is characterized by electronic transitions involving the benzene chromophore. For this compound, the π → π* transitions, typical of the aromatic system, are expected. The presence of the amino (-NH₂) and isobutoxy (-O-R) groups, which are auxochromes, will cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The amino group's non-bonding electrons can also participate in n → π* transitions. The solvent used for analysis can influence the exact position of these absorption bands.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its elemental formula with high confidence. The molecular formula of this compound is C₁₀H₁₄BrNO. HRMS can measure its mass to several decimal places, confirming this composition.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak ([M]⁺). Due to the natural abundance of bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the spectrum will show two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), which is a definitive indicator of a monobrominated compound.

Analysis of the fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule under ionization could include:

Loss of the isobutyl group: A significant fragment corresponding to the loss of a C₄H₉ radical.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen.

Loss of a bromine radical: Formation of a [M-Br]⁺ fragment.

By piecing together the data from these complementary spectroscopic techniques, the structure of this compound can be elucidated with a very high degree of certainty.

X-ray Crystallography for Solid-State Molecular Architecture (If Available)

A definitive understanding of the three-dimensional arrangement of atoms and molecules in the solid state is most directly achieved through single-crystal X-ray diffraction analysis. As of the current literature review, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. The absence of this data means that a detailed, experimentally determined analysis of its solid-state molecular architecture, including precise bond lengths, bond angles, and intermolecular interactions, cannot be presented.

However, valuable insights into the expected structural characteristics of this compound can be inferred from the crystallographic data of closely related aniline derivatives. The fundamental framework of the molecule is the aniline ring, a benzene ring substituted with an amino group. The electronic and steric properties of the additional substituents—a bromine atom and a 2-methylpropoxy (isobutoxy) group—are expected to significantly influence the crystal packing and molecular conformation.

Based on the known structures of substituted anilines, the aniline moiety itself is anticipated to be largely planar. The spatial arrangement of the substituents on the aromatic ring is fixed by their meta-positions relative to each other and the aniline nitrogen. The key conformational flexibility in this compound resides in the orientation of the 2-methylpropoxy group relative to the plane of the benzene ring and the orientation of the amine hydrogens.

It is plausible that the crystal packing of this compound would be influenced by a combination of intermolecular forces. These would likely include:

Hydrogen Bonding: The amine (-NH₂) group is a classic hydrogen bond donor and can form N-H···N or N-H···O hydrogen bonds with neighboring molecules. The oxygen atom of the 2-methylpropoxy group could act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on an adjacent molecule, such as the nitrogen of the amine group or the oxygen of the ether linkage.

The interplay of these interactions would dictate the final solid-state architecture. For instance, the formation of hydrogen-bonded chains or dimers is a common motif in the crystal structures of anilines. The presence of the bulky isobutoxy group might sterically hinder some packing arrangements while favoring others that can accommodate its size. Without experimental data, these remain well-founded hypotheses based on the principles of crystallography and the known structures of analogous compounds.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 2 Methylpropoxy Aniline

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries and electronic properties. For 3-Bromo-5-(2-methylpropoxy)aniline, DFT calculations, often utilizing a functional like B3LYP combined with a basis set such as 6-311G(d,p), can predict the most stable three-dimensional arrangement of its atoms in the ground state. bhu.ac.in

These calculations typically begin with an initial guess of the molecular structure, which is then iteratively refined to minimize the total electronic energy. The final optimized geometry represents the lowest energy conformation of the molecule. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined. In substituted anilines, the geometry of the benzene (B151609) ring can be influenced by the electronic effects of its substituents. researchgate.net The electron-donating amino group and the electron-withdrawing bromine atom, along with the bulky 2-methylpropoxy group, are expected to cause minor distortions in the planarity of the benzene ring and affect the C-N bond length and the pyramidalization of the amino group. researchgate.netumn.edu

A hypothetical set of optimized geometric parameters for this compound, as would be obtained from a typical DFT calculation, is presented below.

Interactive Data Table: Calculated Geometric Parameters for this compound

| Parameter | Atoms Involved | Calculated Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-N | 1.40 Å |

| Bond Length | C-O | 1.37 Å |

| Bond Angle | C-C-N | 120.5° |

| Bond Angle | C-C-Br | 119.8° |

| Dihedral Angle | C-C-N-H | 15.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The shapes, energies, and distributions of these orbitals are critical for understanding a molecule's electrophilic and nucleophilic nature.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com In aniline (B41778) derivatives, the HOMO is typically a π-orbital with significant electron density located on the aromatic ring and the lone pair of the nitrogen atom. researchgate.net The presence of the electron-donating amino and alkoxy groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The analysis of the HOMO's spatial distribution reveals the most probable sites for reaction with electrophiles. For this compound, the electron density of the HOMO would likely be concentrated on the carbon atoms at the ortho and para positions relative to the powerful activating amino group.

The LUMO is the lowest energy orbital that is devoid of electrons. It represents the molecule's ability to accept electrons, thus indicating its potential to act as an electrophile. youtube.com The energy and shape of the LUMO are crucial for predicting where a nucleophile is most likely to attack. In substituted benzenes, the LUMO is generally a π*-antibonding orbital distributed across the aromatic ring. For this compound, the LUMO's electron density is expected to be located primarily on the benzene ring, particularly influenced by the electron-withdrawing bromine atom.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. scholaris.ca A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. bhu.ac.in Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. DFT calculations provide the energies of these orbitals, allowing for the direct calculation of the energy gap.

Interactive Data Table: Calculated Frontier Orbital Energies for this compound

| Parameter | Abbreviation | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.90 eV |

Quantum Chemical Descriptors for Reactivity Assessment

From the fundamental energies of the frontier orbitals, several quantum chemical descriptors can be derived to provide a more quantitative assessment of chemical reactivity. These descriptors offer a global picture of the molecule's stability and reactivity tendencies.

Global chemical hardness (η) and its inverse, global chemical softness (S), are concepts derived from DFT that help quantify the resistance of a molecule to change its electron distribution. According to Koopmans' theorem, the ionization potential (I) can be approximated by -EHOMO and the electron affinity (A) by -ELUMO.

Chemical hardness (η) is defined as: η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

A "hard" molecule has a large HOMO-LUMO gap and is less reactive. A "soft" molecule has a small HOMO-LUMO gap and is more reactive.

Chemical softness (S) is the reciprocal of hardness: S = 1 / η

Softness measures the ease with which a molecule can undergo electronic charge transfer. Based on the hypothetical FMO energies calculated earlier, the global reactivity descriptors for this compound can be determined.

Interactive Data Table: Calculated Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Calculated Value (eV) |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.45 |

| Chemical Softness | S | 1 / η | 0.41 |

These values suggest that this compound possesses moderate reactivity, typical of a stable organic molecule.

Electrophilicity and Nucleophilicity Indices

No published data is available.

Chemical Potential and Electron Transfer Characteristics

No published data is available.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

No published data is available.

Dipole Moment and Molecular Polarizability Studies and Their Relationship to Reactivity

No published data is available.

Solvation Effects on Electronic Structure and Spectroscopic Properties through Continuum Models

No published data is available.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

No published data is available.

Applications of 3 Bromo 5 2 Methylpropoxy Aniline in Advanced Chemical Synthesis

Precursor in the Synthesis of Novel Heterocyclic Scaffolds

The strategic placement of reactive functional groups on the aniline (B41778) ring makes 3-Bromo-5-(2-methylpropoxy)aniline a highly sought-after precursor for the synthesis of a diverse array of heterocyclic compounds. The amino group serves as a key nucleophile or can be readily transformed into a diazonium salt, while the bromine atom offers a handle for various cross-coupling reactions.

Construction of Nitrogen-Containing Heterocycles

The presence of the aniline moiety is fundamental to its utility in constructing nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals and biologically active compounds. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of bromoanilines is well-established. For instance, bromoaniline derivatives are key starting materials in the synthesis of quinazolines and other fused heterocyclic systems. The amino group can participate in condensation reactions with carbonyl compounds, while the bromine atom can be utilized in subsequent intramolecular cyclization reactions, often mediated by transition metal catalysts, to forge the heterocyclic ring.

Design and Assembly of Complex Polycyclic Ring Systems

The dual functionality of this compound facilitates its use in the assembly of intricate polycyclic ring systems. The bromine atom is particularly amenable to powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl, alkyl, or heterocyclic substituents, which can then undergo further transformations to build up complex, multi-ring structures. The isobutoxy group, while relatively inert, can influence the solubility and electronic properties of the resulting molecules.

Intermediate in the Development of Functional Materials

The unique electronic and structural features of this compound make it a valuable intermediate in the synthesis of novel functional materials with tailored properties.

Role in Polymer Chemistry and Oligomer Synthesis

Aniline derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. rsc.org The oxidative polymerization of anilines leads to the formation of polymers with interesting electronic and optical properties. While the direct polymerization of this compound has not been specifically detailed, its structural motifs suggest potential as a monomer or co-monomer. The isobutoxy group could enhance the solubility of the resulting polymers in common organic solvents, a significant advantage for processability. rsc.org The bromine atom offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Building Block for Specialty Dyes and Pigments

The aniline core is a fundamental component of many synthetic dyes and pigments. The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes, a major class of colorants. The substituents on the aniline ring, such as the bromine and isobutoxy groups in this compound, can significantly influence the color, lightfastness, and solubility of the resulting dyes. While specific dyes derived from this particular aniline are not widely reported, its structural similarity to other aniline-based dye precursors suggests its potential in this area.

Advanced Intermediate in Chemical Biology and Pharmaceutical Lead Generation (as a synthetic tool for novel chemical entities)

In the realm of medicinal chemistry and chemical biology, this compound serves as a versatile scaffold for the generation of novel chemical entities with potential therapeutic applications. The ability to functionalize both the amino and bromo positions allows for the creation of diverse libraries of compounds for screening against various biological targets. Bromoaniline derivatives are integral components in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and other targeted therapies. The isobutoxy group can modulate the lipophilicity and metabolic stability of drug candidates, which are critical parameters for their pharmacokinetic profiles. While direct applications in marketed drugs may not be documented, its role as a key intermediate in the discovery and development of new pharmaceutical leads is of significant interest.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific literature, chemical databases, and patent records, no specific information was found for the chemical compound "this compound." This includes a lack of data regarding its synthesis, properties, or applications in any field of chemical research, including advanced chemical synthesis for library diversification or incorporation into complex molecular architectures.

While general information on bromoaniline derivatives and their synthetic applications is available, there is no specific mention or study of the isobutoxy-substituted compound requested. This suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized, or it may be a proprietary intermediate not disclosed in public-facing literature.

Due to the absence of any verifiable data, it is not possible to generate the requested article with scientifically accurate and detailed research findings. Providing any information on its applications would be speculative and would not adhere to the required standards of accuracy and factual reporting.

Future Research Horizons for this compound: A Look into Emerging Paradigms

The compound this compound, a substituted aromatic amine, represents a class of molecules with significant potential as intermediates in the synthesis of complex organic structures, particularly in the pharmaceutical and materials science sectors. While its direct applications are still under exploration, the future research landscape for this and similar compounds is being shaped by innovative and sustainable approaches in chemical synthesis and analysis. This article explores the prospective research directions and emerging paradigms that are set to define the next phase of investigation for this compound.

Q & A

Basic: What are common synthetic routes for 3-Bromo-5-(2-methylpropoxy)aniline, and what are critical control points in its synthesis?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A key intermediate is 3-bromo-5-(trifluoromethyl)aniline, which can undergo alkoxylation with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Critical control points include:

- Reagent stoichiometry : Excess alkylating agent ensures complete substitution.

- Temperature control : Reactions often require reflux (e.g., 80–100°C) to achieve optimal yields while avoiding side reactions like over-alkylation.

- Purification : Flash column chromatography (e.g., heptane/EtOAc gradients) is essential to isolate the product from unreacted starting materials or byproducts .

Basic: Which analytical techniques are optimal for characterizing this compound and verifying its purity?

Answer:

- UHPLC-DAD : For initial purity assessment, use gradients of acetonitrile/water with formic acid to separate impurities (relative retention times can indicate structural analogs).

- LC-SPE/NMR : Trapping impurities on solid-phase extraction cartridges followed by deuterated solvent elution enables structural elucidation via 1D/2D NMR (e.g., ¹H, ¹³C HSQC/HMBC).

- Mass spectrometry (LC-MS) : Confirm molecular ions (e.g., [M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 [M]⁺/[M+2]⁺ signature) .

Advanced: How can researchers resolve contradictions in impurity profiles observed across different synthesis batches?

Answer:

- Comparative LC-UV-DAD analysis : Identify impurities with similar UV spectra to the parent compound, suggesting shared chromophores.

- Isolation and structural analysis : Use LC-SPE/NMR to isolate impurities and compare NMR shifts (e.g., trifluoromethyl or bromine substituents alter ¹⁹F/¹H chemical environments).

- Batch-to-batch statistical analysis : Quantify impurities via peak area normalization and correlate with reaction conditions (e.g., temperature fluctuations or catalyst aging) to identify root causes .

Advanced: What methodologies are effective for studying the environmental degradation pathways of this compound?

Answer:

- Photocatalytic degradation : Use MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation. Optimize parameters (pH, catalyst loading, irradiation time) via Box-Behnken experimental design.

- Enzymatic degradation : Screen bacterial strains expressing aniline dioxygenase. Monitor gene expression levels (via qPCR) under varying aniline concentrations to assess biodegradation efficiency.

- LC-MS/MS for metabolite profiling : Identify intermediates like hydroxylated or dehalogenated derivatives to map degradation pathways .

Advanced: How to design experiments to elucidate structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Fragment-based design : Synthesize analogs with substitutions at the bromine or 2-methylpropoxy groups (e.g., replacing Br with CF₃ or varying alkoxy chains).

- Biological assays : Test inhibitory activity against targets like Keap1 or VEGFR-2. Use dose-response curves (IC₅₀ values) and molecular docking to correlate substituent effects with binding affinity.

- Data-driven SAR : Apply multivariate analysis (e.g., PCA or PLS) to physicochemical descriptors (logP, polar surface area) and bioactivity data to identify critical structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.